molecular formula C15H23NO3 B3045214 Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate CAS No. 1031843-74-9

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate

Cat. No.: B3045214
CAS No.: 1031843-74-9
M. Wt: 265.35 g/mol
InChI Key: WVVCLNLVEHQTRW-UHFFFAOYSA-N
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Description

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is known for its unique structure, which includes a furan ring attached to the piperidine ring via a methylene bridge.

Preparation Methods

The synthesis of Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with furan-containing compounds. One common method involves the esterification of 1-(2-furylmethyl)piperidine-4-carboxylic acid with isobutyl alcohol in the presence of a strong acid catalyst. The reaction conditions usually include refluxing the mixture in an organic solvent such as toluene or dichloromethane .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The furan ring can also interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, including changes in cell signaling pathways and gene expression .

Comparison with Similar Compounds

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Piperine: A natural alkaloid found in black pepper, it has a similar piperidine ring structure and is known for its spicy taste and potential health benefits.

The uniqueness of this compound lies in its combination of a piperidine ring with a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylpropyl 1-(furan-2-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-12(2)11-19-15(17)13-5-7-16(8-6-13)10-14-4-3-9-18-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVCLNLVEHQTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649941
Record name 2-Methylpropyl 1-[(furan-2-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031843-74-9
Record name 2-Methylpropyl 1-[(furan-2-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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